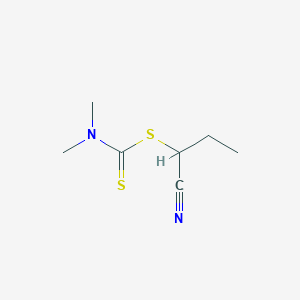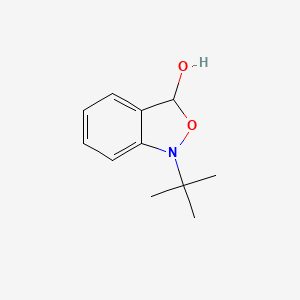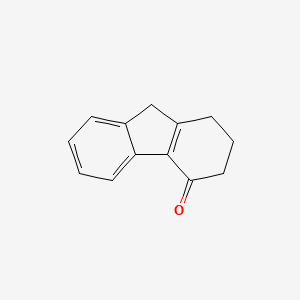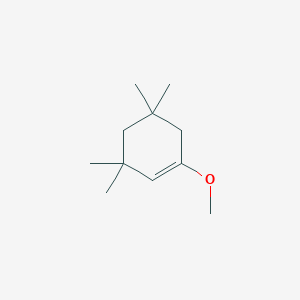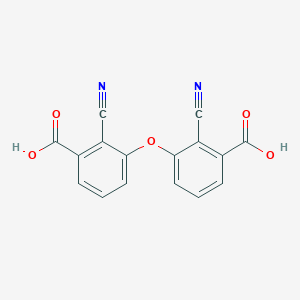
3,3'-Oxybis(2-cyanobenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Oxybis(2-cyanobenzoic acid) is an organic compound with the molecular formula C16H8N2O5 It is characterized by the presence of two cyanobenzoic acid moieties linked by an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxybis(2-cyanobenzoic acid) typically involves the reaction of 2-cyanobenzoic acid derivatives under specific conditions. One common method involves the use of a coupling reaction where two molecules of 2-cyanobenzoic acid are linked via an oxygen bridge. This can be achieved through the use of reagents such as thionyl chloride or other dehydrating agents .
Industrial Production Methods: In an industrial setting, the production of 3,3’-Oxybis(2-cyanobenzoic acid) may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Oxybis(2-cyanobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3,3’-Oxybis(2-cyanobenzoic acid) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3,3’-Oxybis(2-cyanobenzoic acid) exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitrile groups in the molecule can interact with active sites of enzymes, leading to changes in their activity .
Comparison with Similar Compounds
3-Cyanobenzoic acid: A simpler analog with one cyanobenzoic acid moiety.
4-Cyanobenzoic acid: Another analog with the nitrile group in a different position on the benzene ring.
2,2’-Oxybis(benzoic acid): Similar structure but without the nitrile groups.
Uniqueness: 3,3’-Oxybis(2-cyanobenzoic acid) is unique due to the presence of two cyanobenzoic acid units linked by an oxygen atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61691-14-3 |
|---|---|
Molecular Formula |
C16H8N2O5 |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
3-(3-carboxy-2-cyanophenoxy)-2-cyanobenzoic acid |
InChI |
InChI=1S/C16H8N2O5/c17-7-11-9(15(19)20)3-1-5-13(11)23-14-6-2-4-10(16(21)22)12(14)8-18/h1-6H,(H,19,20)(H,21,22) |
InChI Key |
WHZBCCYJMVMJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=CC(=C2C#N)C(=O)O)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate](/img/structure/B14570764.png)
![3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B14570765.png)
![1-Nitro-1-[3-(phenylsulfanyl)-1,3-thiazinan-2-ylidene]pentan-2-one](/img/structure/B14570767.png)


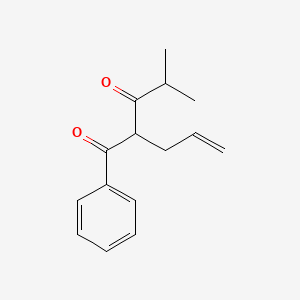
![1-[3-Benzoyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B14570800.png)
![3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine](/img/structure/B14570806.png)
![2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine](/img/structure/B14570811.png)
![Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14570812.png)
